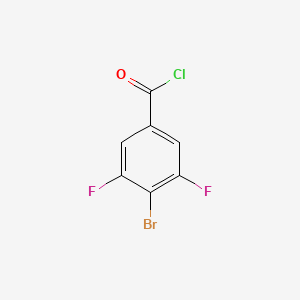

4-Bromo-3,5-difluorobenzoyl chloride

Description

Properties

IUPAC Name |

4-bromo-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZWAHDYKCDPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Bromo-3,5-difluorobenzoyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3,5-difluorobenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but often include enzymes, receptors, and other biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzoyl and Sulfonyl Chlorides

| Compound Name | Functional Group | Substituents | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-3,5-difluorobenzoyl chloride | Benzoyl chloride | Br (para), F (meta) | C₇H₂BrClF₂O | ~273.35* | Pharmaceutical intermediates |

| 4-Bromo-2,5-difluorobenzoyl chloride | Benzoyl chloride | Br (para), F (ortho, meta) | C₇H₂BrClF₂O | 273.35 | Topoisomerase inhibitor synthesis |

| i-Bromo-3,5-dinitrobenzoyl chloride | Benzoyl chloride | Br (para), NO₂ (meta) | C₇H₂BrClN₂O₄ | 293.46 | Ester/amide synthesis |

| 4-Bromo-3,5-dimethylbenzenesulfonyl chloride | Sulfonyl chloride | Br (para), CH₃ (meta) | C₈H₈BrClO₂S | 283.57 | Glucagon receptor antagonists |

| 2-Bromo-4,5-difluorobenzoyl chloride | Benzoyl chloride | Br (ortho), F (meta, para) | C₇H₂BrClF₂O | 273.35 | Scientific research |

*Note: Exact molecular weight for 4-Bromo-3,5-difluorobenzoyl chloride inferred from analogs.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine and nitro groups increase electrophilicity, enhancing reactivity in acyl substitution reactions. For example, i-Bromo-3,5-dinitrobenzoyl chloride (NO₂ substituents) exhibits higher reactivity in esterification than fluorinated analogs . Steric Hindrance: Methyl groups in 4-Bromo-3,5-dimethylbenzenesulfonyl chloride reduce reactivity in Suzuki couplings compared to smaller fluorine substituents .

Table 2: Reactivity Comparison in Key Reactions

| Compound | Reaction Type | Conditions | Yield/Outcome |

|---|---|---|---|

| 4-Bromo-3,5-difluorobenzoyl chloride | Amidation | THF, Et₃N, 0°C to RT | High yields in oxazole synthesis |

| 4-Bromo-2,5-difluorobenzoyl chloride | Acylation | DCM, oxalyl chloride, DMF | 89% yield in oxazole carboxylate |

| 4-Bromo-3,5-dimethylbenzenesulfonyl chloride | Suzuki Coupling | Pd catalyst, aryl boronic acids | Moderate yields (60–75%) |

| i-Bromo-3,5-dinitrobenzoyl chloride | Esterification | MeOH or EtOH, RT | Methyl/ethyl esters (m.p. 125–188°C) |

Key Observations:

- Fluorine vs. Nitro Groups : Fluorinated benzoyl chlorides (e.g., 4-Bromo-2,5-difluorobenzoyl chloride) are preferred in heterocyclic synthesis (e.g., oxazoles) due to balanced reactivity and steric accessibility .

- Sulfonyl vs. Benzoyl Chlorides : Sulfonyl chlorides like 4-Bromo-3,5-dimethylbenzenesulfonyl chloride are less reactive in nucleophilic substitutions but pivotal in sulfonamide drug development .

Key Observations:

- Fluorinated benzoyl chlorides generally require stringent moisture control to prevent hydrolysis.

- Methyl-substituted analogs (e.g., 4-Bromo-3,5-dimethylphenol) pose combustion risks and require inert storage .

Biological Activity

4-Bromo-3,5-difluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-Bromo-3,5-difluorobenzoyl chloride typically involves the introduction of bromine and fluorine substituents onto a benzoyl chloride framework. A common method utilizes electrophilic aromatic substitution reactions, often facilitated by catalysts such as iron(III) bromide or aluminum chloride. The reaction can be summarized as follows:

- Starting Material : Benzoyl chloride

- Reagents : Bromine and fluorine sources

- Catalysts : Iron(III) bromide or aluminum chloride

- Conditions : Controlled temperature and pressure to optimize yield

This synthetic route allows for the production of the compound in sufficient quantities for biological testing.

Biological Activity

4-Bromo-3,5-difluorobenzoyl chloride exhibits significant biological activity, including:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. Its structural features allow it to interact with various biomolecules, enhancing its potential as an anticancer agent.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those related to dopamine regulation. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

- Enzyme Inhibition : Research shows that 4-Bromo-3,5-difluorobenzoyl chloride can act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for cellular function.

The biological activity of 4-Bromo-3,5-difluorobenzoyl chloride is believed to stem from its ability to form covalent bonds with proteins and nucleic acids. This electrophilic nature allows it to modify biomolecules, leading to alterations in cellular processes such as:

- Cell Signaling : By binding to receptors or enzymes, the compound can modulate signaling pathways that control cell growth and survival.

- Metabolic Flux : Changes in enzyme activity can lead to shifts in metabolic pathways, influencing overall cellular metabolism.

Case Studies

Several studies have explored the biological effects of 4-Bromo-3,5-difluorobenzoyl chloride:

-

Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. The IC50 values varied across different cell types, indicating selective cytotoxicity.

-

Neuroprotective Effects :

- In vitro experiments using neuronal cell cultures showed that 4-Bromo-3,5-difluorobenzoyl chloride could protect against oxidative stress-induced damage. This effect was associated with upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Neuroprotection | Reduced oxidative stress damage | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Preparation Methods

Chlorosulfonic Acid/Iodine Mediated Chlorination (Patent US5473095A)

- Starting with 2-chloro-4,5-difluorobenzoyl chloride, chlorosulfonic acid and iodine are used to introduce chlorine atoms selectively.

- The process involves halex reactions (halogen exchange) to substitute chlorine and fluorine atoms.

- Fractional distillation separates different chlorinated acid chlorides.

- Although this patent focuses on chlorinated derivatives, the methodology indicates the feasibility of selective halogenation on difluorobenzoyl chlorides, which can be adapted for bromination at the 4-position before acid chloride formation.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine or NBS, solvent (e.g., acetic acid), 0-25 °C | Selective 4-position substitution |

| Acid Formation | Hydrolysis of benzoyl derivatives | Usually aqueous acidic or basic hydrolysis |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride, reflux in DCM | Conversion to acid chloride, removal of HCl and SO₂ gases |

| Purification | Fractional distillation or recrystallization | Ensures high purity and removal of isomers |

Research Findings and Analytical Data

- Yield and Purity: Literature reports yields ranging from moderate to high (60-90%) depending on the purity of starting materials and reaction control.

- Boiling Points: Acid chlorides of this class typically have boiling points in the range of 70–120 °C under reduced pressure, facilitating purification by distillation.

- Spectroscopic Characterization: NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry confirm the substitution pattern and acid chloride formation.

- Chromatographic Purification: Silica gel chromatography or preparative HPLC is used to separate closely related halogenated compounds.

Summary of Preparation Methodology

- Starting Material Preparation: Obtain or synthesize 3,5-difluorobenzoic acid or its derivatives.

- Bromination: Introduce bromine selectively at the 4-position using bromine or NBS under controlled temperature.

- Conversion to Acid Chloride: React the brominated acid with thionyl chloride or oxalyl chloride under reflux to form 4-bromo-3,5-difluorobenzoyl chloride.

- Purification: Employ fractional distillation or recrystallization to isolate the pure acid chloride.

- Characterization: Confirm structure and purity by NMR, IR, and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-bromo-3,5-difluorobenzoyl chloride in laboratory settings?

- Methodological Answer : The compound is classified under GHS as a skin corrosive (Category 1B) and severe eye irritant (Category 1). Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in a fume hood with proper ventilation. Avoid contact with water or alcohols, as hydrolysis may release toxic gases (e.g., HCl). Store in a cool, dry place under inert gas (argon/nitrogen) to prevent degradation .

Q. How can researchers optimize the synthesis of 4-bromo-3,5-difluorobenzoyl chloride from precursor substrates?

- Methodological Answer : The compound is typically synthesized via chlorination of 4-bromo-3,5-difluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:

- Reagent stoichiometry : Use a 2:1 molar ratio of SOCl₂ to benzoic acid.

- Reaction time : Monitor completion via TLC (hexane/ethyl acetate, 4:1) or FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹).

- Purification : Distill under reduced pressure (boiling point ~286°C) or use anhydrous solvent recrystallization .

Q. What are the stability challenges of 4-bromo-3,5-difluorobenzoyl chloride under varying experimental conditions?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Stability tests show decomposition >5% after 24 hours at 25°C in humid air. For long-term storage, seal under inert gas and use molecular sieves. Avoid exposure to strong bases or oxidizing agents, which may trigger exothermic decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F) influence the reactivity of 4-bromo-3,5-difluorobenzoyl chloride in nucleophilic acyl substitution?

- Methodological Answer : The meta- and para-fluorine atoms increase electrophilicity of the carbonyl carbon by inductive effects, accelerating reactions with amines or alcohols. Bromine at the para position sterically hinders ortho-substitution, directing nucleophiles to the carbonyl. Kinetic studies using NMR (e.g., monitoring reaction progress in CDCl₃) can quantify rate enhancements compared to non-halogenated analogs .

Q. What advanced spectroscopic techniques are recommended for characterizing 4-bromo-3,5-difluorobenzoyl chloride and its derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments (δ ~ -110 to -120 ppm for aromatic F).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.44) and monitor purity (>98%).

- X-ray crystallography : Resolve crystal packing and halogen-bonding interactions, critical for understanding solid-state stability .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variability) of 4-bromo-3,5-difluorobenzoyl chloride?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform:

- DSC/TGA : Measure melting points under controlled heating rates.

- Elemental analysis : Verify C/H/N/Br/Cl ratios to confirm purity.

- Comparative studies : Reproduce synthesis protocols from conflicting sources and analyze outcomes via HPLC .

Q. What strategies mitigate side reactions when using 4-bromo-3,5-difluorobenzoyl chloride in multi-step organic syntheses (e.g., peptide coupling)?

- Methodological Answer :

- Temperature control : Maintain reactions at 0–5°C to suppress Friedel-Crafts acylation.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- In situ derivatization : Convert the acyl chloride to a stable active ester (e.g., pentafluorophenyl ester) for prolonged reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.